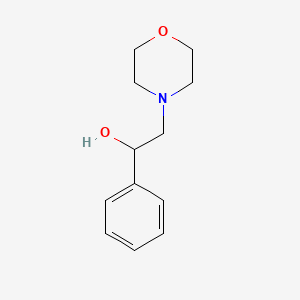

2-Morpholino-1-phenylethanol

Description

Significance of 2-Morpholino-1-phenylethanol as a Research Compound

The primary significance of this compound in a research context lies in its role as a precursor and a model compound. As a β-amino alcohol, it is part of a class of compounds recognized for their biological activity and utility as key intermediates in the synthesis of natural products. royalsocietypublishing.org The inherent chirality at the carbon bearing the hydroxyl group, coupled with the presence of the morpholine (B109124) moiety, makes it a valuable template for constructing diverse molecular architectures.

Research has demonstrated its utility in specialized fields of chemical synthesis. For instance, 2-amino-1-phenylethanol (B123470) derivatives have been employed in non-classical [4+2]-cycloaddition reactions with fullerene C70 under ultrasound conditions. tandfonline.com This process yields morpholine adducts of the fullerene, showcasing the compound's role in developing novel carbon nanostructures with potential applications in materials science. tandfonline.com The reaction proceeds regioselectively, forming only the 1,2-isomers, which underscores the controlled reactivity that can be achieved using this building block. tandfonline.com

Furthermore, the structural components of this compound are of significant interest. The morpholine ring is considered a "privileged pharmacophore" in drug discovery, while the 1-phenylethanol (B42297) framework is a common feature in many biologically active molecules. nih.govnih.gov This makes the compound and its derivatives subjects of study for the development of new synthetic methods and as components in larger, more complex target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17NO2 | ontosight.ai |

| Molecular Weight | 207.24 g/mol | ontosight.ai |

| Appearance | White solid | acs.org |

| Melting Point | 120-125 °C | ontosight.ai |

| Solubility | Soluble in ethanol (B145695) and dichloromethane (B109758) | ontosight.ai |

Interdisciplinary Relevance in Medicinal Chemistry and Chemical Biology

The interdisciplinary relevance of this compound stems from the established importance of its constituent parts in both medicinal chemistry and chemical biology.

In Medicinal Chemistry , the morpholine ring is a highly valued heterocyclic motif. nih.govnih.gov Its incorporation into drug candidates is often pursued to enhance potency or to modulate pharmacokinetic properties, such as solubility and metabolic stability. nih.gov The morpholine nucleus is present in numerous compounds investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrjptonline.org While the specific biological activity of this compound is not extensively documented, compounds with similar phenylethanolamine structures have been reported to possess anti-inflammatory and antioxidant effects. ontosight.ai Therefore, it serves as a valuable scaffold for generating libraries of compounds for biological screening.

In Chemical Biology and related fields like materials science, the compound provides a platform for synthesizing novel molecular tools and materials. The use of 2-amino-1-phenylethanol derivatives to create functionalized fullerenes is a prime example. tandfonline.com Such adducts are studied for their unique physicochemical properties and potential applications in electronics and medicine. tandfonline.com Moreover, related amino alcohol structures, such as 2-(N-methyl-N-phenylamino)-1-phenylethanol, are utilized in industrial processes like UV-curing as synergists that improve the efficiency of photopolymerization. researchgate.net This highlights the broader relevance of this class of compounds in applied chemistry.

Evolution of Research Perspectives on this compound

Research perspectives on this compound and related β-amino alcohols have evolved from a focus on fundamental synthesis to more complex applications in asymmetric catalysis and materials science.

Initially, a significant body of research centered on the synthesis of β-amino alcohols through the amine-mediated ring-opening of epoxides. royalsocietypublishing.org These studies aimed to develop efficient, regioselective, and high-yielding protocols. scielo.org.mx The use of various catalysts and reaction conditions, including solvent-free systems, reflects a historical and ongoing drive towards green chemistry principles. scielo.org.mx

More recently, the focus has shifted towards leveraging the structural and chiral properties of these molecules. For example, research into the asymmetric transfer hydrogenation of α-ketoamines utilizes chiral 1,2-amino alcohol-containing compounds to achieve high enantioselectivity. acs.org This indicates a move towards using these compounds not just as products but as key components in sophisticated catalytic systems for producing other valuable chiral molecules.

The application of 2-amino-1-phenylethanol in the sonochemical synthesis of fullerene-morpholine adducts represents a modern frontier in materials chemistry. tandfonline.com This research moves beyond traditional organic synthesis to explore how these molecules can be used to modify the properties of nanomaterials. tandfonline.com This evolution reflects a broader trend in chemical research where classic organic molecules are finding new life as tools to build and functionalize next-generation materials and complex biological probes. The continued interest in the morpholine scaffold in medicinal chemistry ensures that new synthetic routes and applications for compounds like this compound will remain an active area of investigation. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C12H17NO2 | Main subject of the article; synthetic intermediate. ontosight.ai |

| Morpholine | C4H9NO | Precursor in synthesis; privileged pharmacophore. nih.gov |

| Styrene (B11656) oxide | C8H8O | Precursor in synthesis. royalsocietypublishing.org |

| Phenylethanolamines | Various | Class of compounds with potential biological activity. ontosight.ai |

| β-Amino alcohols | Various | Class of compounds used as synthetic intermediates. royalsocietypublishing.org |

| Bismuth(III) trifluoromethane (B1200692) sulfonate | Bi(CF3SO3)3 | Catalyst for synthesis. royalsocietypublishing.org |

| Silica-bonded S-sulfonic acid | N/A | Catalyst for synthesis. scielo.org.mx |

| Fullerene C70 | C70 | Reactant for creating nanomaterial adducts. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCUWHAMJDWXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034887 | |

| Record name | alpha-Phenyl-4-morpholineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-34-2 | |

| Record name | α-(Morpholinomethyl)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Phenyl-4-morpholineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-PHENYL-4-MORPHOLINEETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholino 1 Phenylethanol

Established Synthetic Routes to 2-Morpholino-1-phenylethanol

Reaction of Phenylacetaldehyde (B1677652) with Morpholine (B109124) in the Presence of Reducing Agents

The synthesis of this compound can be achieved through the reductive amination of phenylacetaldehyde with morpholine. This chemical transformation is a well-established method for forming amines from carbonyl compounds. wikipedia.org The reaction proceeds via an intermediate imine, which is then reduced to the final amine product. wikipedia.org This process can often be carried out in a single pot, combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org Common reducing agents for this type of reaction include catalytic hydrogenation with platinum, palladium, or nickel catalysts, as well as hydride reagents like sodium cyanoborohydride. wikipedia.org While specific studies on the direct reductive amination of phenylacetaldehyde with morpholine to yield this compound are not extensively detailed in the provided results, the general principles of reductive amination support this synthetic route. wikipedia.orgnih.gov One study describes the reaction of phenylacetaldehyde with various primary and secondary amines, including the formation of a morpholine-containing product, though not the direct synthesis of this compound. researchgate.netresearchgate.net

Table 1: General Conditions for Reductive Amination

| Reactants | Reducing Agent | Solvent | Conditions | Product |

| Phenylacetaldehyde, Morpholine | Catalytic Hydrogenation (e.g., Pd/C) or Hydride Reagent (e.g., NaBH3CN) | Protic or Aprotic Solvent | Neutral or weakly acidic | This compound |

Regioselective Ring Opening of Epoxides with Amines for this compound Scaffold Formation

A prominent method for synthesizing the this compound scaffold involves the regioselective ring-opening of styrene (B11656) oxide with morpholine. royalsocietypublishing.org This reaction is a type of aminolysis where the nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. tubitak.gov.tr The regioselectivity of this reaction is a critical aspect, determining which of the two carbon-oxygen bonds of the epoxide is cleaved. In the case of styrene oxide, the attack typically occurs at the less sterically hindered carbon atom. tubitak.gov.tr

The use of catalysts can significantly influence the efficiency and conditions of the reaction. For instance, bismuth(III) trifluoromethanesulfonate (B1224126) has been employed as a catalyst for the microwave-assisted aminolysis of styrene oxide with morpholine in acetonitrile, leading to the formation of this compound. royalsocietypublishing.org Another study demonstrated the use of graphite (B72142) oxide as a catalyst for the ring-opening of styrene oxide with various amines, highlighting the potential for heterogeneous catalysis in these transformations. tubitak.gov.tr Research has also explored the use of metal-organic frameworks (MOFs), such as MOF-808, as efficient and reusable catalysts for the aminolysis of epoxides under relatively mild conditions. researchgate.net

Table 2: Catalytic Systems for Styrene Oxide Ring-Opening with Morpholine

| Catalyst | Solvent | Conditions | Yield | Reference |

| Bismuth(III) trifluoromethanesulfonate | Acetonitrile | Microwave irradiation, 140°C, 10 min | Not specified | royalsocietypublishing.org |

| Graphite Oxide | Not specified | Room temperature | High | tubitak.gov.tr |

| MOF-808 | Ethanol (B145695) | 70°C | High | researchgate.net |

Sonochemical Synthesis Approaches for Morpholine Adducts Relevant to this compound

Sonochemistry, the application of ultrasound to chemical reactions, has been explored for the synthesis of morpholine adducts, which are structurally related to this compound. tandfonline.comtandfonline.com Research in this area has often focused on the reaction of amino alcohols, including 2-amino-1-phenylethanol (B123470), with fullerenes under ultrasonic irradiation. tandfonline.comtandfonline.com While not a direct synthesis of this compound itself, these studies demonstrate the utility of sonochemistry in promoting reactions involving morpholine-like structures. tandfonline.comtandfonline.comcolab.wsorcid.orgglobalauthorid.com The mechanism in these reactions is proposed to involve the formation of radical intermediates, facilitated by the synergistic action of ultrasound and a solvent like dimethylformamide (DMF). tandfonline.com This approach has been shown to be effective for creating C-N and C-O bonds, which are fundamental to the structure of this compound.

Enantioselective Synthesis and Stereochemical Control in this compound Production

Enzymatic Catalysis for Enantiomeric Excess in Phenylethanol Derivatives

Enzymatic catalysis offers a powerful tool for achieving high enantiomeric excess in the synthesis of chiral phenylethanol derivatives, which are precursors or structural analogs of this compound. d-nb.infonih.gov Biocatalysis, utilizing either isolated enzymes or whole cells, provides a green and highly selective alternative to traditional chemical methods. google.com

One common strategy is the enantioselective reduction of a prochiral ketone, such as acetophenone, to the corresponding chiral alcohol. researchgate.net This can be accomplished using alcohol dehydrogenases (ADHs). For example, a bienzymatic cascade reaction has been developed combining a peroxygenase to oxidize ethylbenzene (B125841) to acetophenone, followed by an enantioselective reduction using either an (R)-selective ADH from Lactobacillus kefir or an (S)-selective ADH from Rhodococcus ruber to produce the corresponding enantioenriched 1-phenylethanols. d-nb.info

Another approach involves the use of baker's yeast for the asymmetric reduction of 2-chloro-1-phenylethanone derivatives to yield the corresponding (S)-2-chloro-1-phenylethanol derivatives with high yield and enantiomeric excess. google.com This chiral intermediate could then potentially be reacted with morpholine to produce enantiomerically enriched this compound.

Table 3: Examples of Enzymatic Catalysis for Chiral Phenylethanol Derivatives

| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (S)-selective ADH from Rhodococcus ruber | Acetophenone | (S)-1-phenylethanol | 19% | d-nb.info |

| Baker's yeast | 2-chloro-1-phenylethanone derivative | (S)-2-chloro-1-phenylethanol derivative | >97% | google.com |

Kinetic Resolution Techniques for this compound Intermediates

Kinetic resolution is a widely used method for separating racemic mixtures of chiral compounds, including intermediates relevant to the synthesis of this compound. nih.govmdpi.com This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer. nih.gov

Enzymatic kinetic resolution is a particularly effective method. nih.gov Lipases are commonly employed for the kinetic resolution of racemic 1-phenylethanol (B42297) through enantioselective acylation. nih.govmdpi.com In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. For example, Novozyme 435, a lipase (B570770), has been used to catalyze the kinetic resolution of (R,S)-1-phenylethanol with vinyl acetate (B1210297) as the acyl donor, leading to the production of enantiomerically pure 1-phenylethanol. nih.gov The efficiency of this process can be optimized by adjusting parameters such as substrate concentration, temperature, and reaction time. nih.gov

Non-enzymatic catalytic kinetic resolution methods have also been developed. researchgate.net These can involve the use of chiral metal complexes or organocatalysts to achieve the separation of enantiomers. researchgate.net For instance, the kinetic resolution of terminal epoxides, such as styrene oxide, can be achieved through fluoride (B91410) ring-opening, providing a route to enantiopure fluorohydrins which are related to the phenylethanol structure. orgsyn.org

Table 4: Kinetic Resolution of (R,S)-1-phenylethanol using Novozyme 435

| Substrate Concentration | Biocatalyst Loading | Temperature | Reaction Time | Enantiomeric Excess (ee) of Substrate | Reference |

| 240 mM | 11 mg/mL | 42 °C | 75 min | 100% | nih.gov |

Derivatization Strategies and Analogue Synthesis of this compound

The structural framework of this compound, featuring a morpholine ring, a phenyl group, and a chiral hydroxyl-bearing carbon, offers multiple sites for chemical modification. Researchers have explored these sites to create diverse libraries of analogues.

Chemical Modifications of the Morpholine Ring in this compound Derivativese3s-conferences.org

The morpholine moiety is a key pharmacophore in medicinal chemistry, and its modification can significantly impact a molecule's physicochemical and biological properties. e3s-conferences.orgnih.gov The nitrogen atom of the morpholine ring is a primary target for derivatization. Standard organic reactions such as alkylation, acylation, and arylation can be employed to introduce a variety of substituents. biosynce.com

Alkylation introduces different alkyl groups to the nitrogen, which can alter the compound's physical and chemical characteristics. biosynce.com Acylation forms stable amide bonds, which are often crucial for the biological activity and stability of many drugs. biosynce.com Furthermore, arylation reactions can attach aromatic groups to the morpholine nitrogen, potentially enhancing hydrophobic interactions with biological targets. biosynce.com

Another strategy involves modifications to the carbon atoms of the morpholine ring itself. Palladium-catalyzed carboamination reactions have been used to create substituted morpholines. e3s-conferences.orgnih.gov For instance, cis-3,5-disubstituted morpholines can be synthesized in a four-step process starting from enantiomerically pure amino alcohols. nih.gov This method can also be adapted to produce 2,3- and 2,5-disubstituted morpholine products. nih.gov The metabolic stability of drugs containing a morpholine ring can sometimes be a concern, as the ring can be opened, for example, by CYP3A4 enzymes in drugs like Aprepitant. sci-hub.se This has led to research into creating modified morpholine rings, such as conformationally restricted versions or substituted rings, to enhance metabolic stability. sci-hub.se

Table 1: Selected Reactions for Morpholine Ring Modification

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Arylation | Aryl halide, Pd-catalyst, base (e.g., NaOtBu) | N-Aryl morpholine derivatives | nih.gov |

| N-Alkylation | Alkyl halide, base | N-Alkyl morpholine derivatives | biosynce.com |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl morpholine derivatives | biosynce.com |

Functionalization of the Phenylethanol Backbone in this compound Analogse3s-conferences.org

The phenylethanol backbone of this compound provides two main sites for functionalization: the phenyl ring and the hydroxyl group of the ethanol chain.

The synthesis of chiral β-amino alcohols like 2-amino-1-phenylethanol is a key step, and methods have been developed to produce these intermediates with high enantiomeric excess (ee). taylorfrancis.com One approach involves the asymmetric reduction of a corresponding α-amino ketone. acs.org For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines can yield chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org Another method uses a chiral oxaborolidine-catalyzed borane (B79455) reduction of phenacyl chloride to produce a chiral chloro-alcohol, which is then aminated. taylorfrancis.com

Once the core structure is formed, the phenyl ring can be modified. Substituents can be introduced onto the aromatic ring to modulate electronic properties and steric bulk. For example, studies on related chiral alcohols have shown that electron-donating groups (like methoxy) or additional steric bulk (like methyl groups) on the aryl ring can influence catalytic reactions. nih.gov

The hydroxyl group on the ethanol backbone is another handle for derivatization. It can undergo esterification to form ester derivatives or be used as a directing group in certain catalytic reactions, such as the selective epoxidation of nearby double bonds in more complex structures. nih.gov

Table 2: Strategies for Phenylethanol Backbone Functionalization

| Modification Site | Reaction Type | Reagents/Method | Outcome | Reference |

|---|---|---|---|---|

| Chiral Alcohol Synthesis | Asymmetric Transfer Hydrogenation | α-amino ketone HCl salts, Ru-catalyst (3l), HCOOH/TEA | Chiral 1,2-amino alcohol products with high yield and ee | acs.org |

| Chiral Alcohol Synthesis | Asymmetric Ketone Reduction | Phenacyl chloride, Chiral oxazaborolidine catalyst, Borane (BH₃) | Chiral chloro-alcohol, subsequently aminated to amino alcohol | taylorfrancis.com |

| Phenyl Ring | Aromatic Substitution | Standard electrophilic/nucleophilic aromatic substitution | Introduction of functional groups (e.g., -OCH₃, -NO₂) | nih.gov |

Preparation of N-Substituted β-Aminoalcohol Derived Morpholine Compoundsgoogle.com

The synthesis of the broader class of N-substituted morpholines derived from β-amino alcohols can be achieved through several established routes. These methods generally involve the formation of the six-membered morpholine ring by connecting the nitrogen and oxygen of an amino alcohol precursor via a two-carbon linker.

A classical method involves reacting an acyclic aliphatic amine with a β,β'-dichlor-lower alkyl ether, such as dichloroethyl ether. google.com This reaction is typically performed in the presence of an acid acceptor like sodium carbonate and water to dissolve the salt byproduct. The N-substituted morpholine is then recovered from the reaction mixture, often via vacuum distillation. google.com This process is effective for producing morpholines with long-chain N-alkyl substituents. google.com

More modern approaches utilize transition metal catalysis. A notable strategy is the palladium-catalyzed carboamination reaction. nih.gov This method couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide to form the morpholine ring, generating enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.orgnih.gov The substrates for this reaction can be prepared from commercially available N-protected amino alcohols. nih.gov

Another route involves the reaction of N-protected β-amino alcohols with vinylsulfonium salts. bris.ac.uk For instance, N-tosyl protected amino alcohols react with diphenylvinylsulfonium triflate in the presence of a base to yield the corresponding morpholine. bris.ac.uk

Table 3: Synthetic Routes to N-Substituted Morpholines from β-Amino Alcohols

| Method | Precursors | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Dichloroether Cyclization | Lauryl amine, dichloroethyl ether | Sodium carbonate, water, heat (101°C) | N-lauryl morpholine | google.com |

| Pd-Catalyzed Carboamination | N-aryl propan-2-amine derivative, aryl bromide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu, toluene, 105°C | cis-3,5-disubstituted morpholine | nih.gov |

Structure Activity Relationship Sar Studies of 2 Morpholino 1 Phenylethanol and Its Derivatives

Elucidation of Pharmacophoric Elements within the 2-Morpholino-1-phenylethanol Scaffold

The pharmacophore of a drug molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For the this compound scaffold, which is central to NRIs like Reboxetine, several key pharmacophoric elements have been identified. researchgate.netresearchgate.net These elements are crucial for the molecule's ability to bind to the norepinephrine (B1679862) transporter (NET) and inhibit the reuptake of norepinephrine. nih.gov

The fundamental components of the pharmacophore include:

A protonatable nitrogen atom: The nitrogen within the morpholine (B109124) ring is typically protonated at physiological pH. acs.org This positive charge is believed to engage in a critical ionic interaction or hydrogen bond with an acidic residue in the binding site of the norepinephrine transporter.

A phenyl ring: This aromatic group participates in hydrophobic and potentially cation-pi interactions within a corresponding pocket of the transporter protein. researchgate.net

An ether oxygen atom: The oxygen atom in the ethanolamine (B43304) linker can act as a hydrogen bond acceptor, further anchoring the molecule in the binding site. acs.org

A second aromatic ring (or aryloxy group): In derivatives like Reboxetine, a second aromatic system (the 2-ethoxyphenoxy group) provides additional hydrophobic interactions, contributing significantly to binding affinity and selectivity. nih.govwikipedia.org

Computational modeling and structural analysis of approved NRIs have helped to define a shared binding mode within the human norepinephrine transporter (hNET). researchgate.net These studies confirm the importance of the protonated amine, the two aromatic moieties, and the specific stereochemistry in establishing a high-affinity interaction with the transporter. researchgate.netresearchgate.net The morpholine ring itself serves as a conformationally constrained scaffold, positioning the critical pharmacophoric elements in the optimal orientation for binding. researchgate.net

Influence of Structural Modifications on Biological Activity Profiles of this compound Derivatives

Systematic modifications of the this compound scaffold have provided deep insights into the structure-activity relationships governing norepinephrine reuptake inhibition. nih.govnih.gov Research has focused on altering the phenyl ring, the morpholine ring, and the aryloxy group to optimize potency and selectivity. nih.govnih.gov

Modifications to the Phenyl and Aryloxy Rings: Substitutions on the aromatic rings have a significant impact on activity. For instance, in Reboxetine analogs, the presence and position of substituents on the phenoxy ring can modulate potency and selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT). nih.gov Replacing the oxygen in the aryloxy moiety with sulfur to create arylthiomethyl morpholine derivatives can maintain potent norepinephrine and serotonin reuptake inhibition. wikipedia.org

Modifications to the Morpholine Ring: The morpholine ring is a crucial component, and its replacement or substitution often leads to a decrease in activity. plos.orge3s-conferences.org However, some modifications are tolerated. For example, replacing the morpholine ring with a piperidine (B6355638) ring in certain inhibitor series has been shown to yield compounds with slightly better activity in some cases, while morpholine itself was superior in others. plos.org This highlights that the role of the heterocyclic ring can be context-dependent on the rest of the molecular structure.

The following table summarizes the effects of various structural modifications on the inhibitory activity of this compound derivatives, with Reboxetine as a reference.

| Modification | Target Site | Observed Effect on Activity | Reference |

| Introduction of fluoro group | Phenyl ring | Increased activity in some cancer cell lines | plos.org |

| Replacement of phenyl ring | Phenyl ring | Replacement with other heterocyclic rings (furan, thiophene) decreased activity | plos.org |

| Replacement of morpholine ring | Morpholine ring | Replacement with piperidine showed slightly better activity in one analog series | plos.org |

| Replacement of ether oxygen | Linker | Replacement with sulfur (arylthiomethyl morpholine) maintained potent NRI/SRI activity | wikipedia.org |

| Substitution on phenoxy ring | Aryloxy group | Modulates potency and selectivity for NET vs. SERT | nih.gov |

Stereochemical Effects on Receptor Interactions and Enzymatic Inhibition

The this compound scaffold contains at least two chiral centers, leading to the existence of multiple stereoisomers. nih.govresearchgate.net The spatial arrangement of substituents around these centers is a critical determinant of biological activity, as receptors and enzymes are themselves chiral environments. mdpi.com

In the case of Reboxetine, which is marketed as a racemic mixture of the (S,S) and (R,R) enantiomers, the two forms exhibit substantially different pharmacological properties. nih.govt3db.ca The (S,S)-enantiomer is significantly more potent as a norepinephrine reuptake inhibitor than the (R,R)-enantiomer. mdpi.comijamtes.org This stereoselectivity is a direct result of how each enantiomer fits into the binding site of the norepinephrine transporter. nih.gov

Studies have shown that the (S,S) configuration allows for an optimal orientation of the pharmacophoric elements within the transporter's binding pocket, leading to a stronger and more stable interaction. researchgate.net While both enantiomers are metabolized to a similar extent, the higher intrinsic activity of the (S,S)-enantiomer accounts for the primary therapeutic effect of the racemic mixture. mdpi.com

The importance of stereochemistry extends to other derivatives as well. The synthesis and evaluation of individual enantiomers of various 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have demonstrated that both serotonin and norepinephrine reuptake inhibition are highly dependent on both the stereochemistry at the chiral centers and the substitution patterns on the aromatic rings. nih.gov This allows for the development of compounds that are selective for norepinephrine, selective for serotonin, or have dual activity, simply by manipulating these two factors. nih.gov

| Compound/Enantiomer | Primary Activity | Key Finding | Reference |

| (S,S)-Reboxetine | Norepinephrine Reuptake Inhibition | More potent and active enantiomer for norepinephrine transporter inhibition. | nih.govmdpi.com |

| (R,R)-Reboxetine | Norepinephrine Reuptake Inhibition | Less effective enantiomer. | mdpi.com |

| (S)-Duloxetine | Serotonin & Norepinephrine Reuptake Inhibition | More active enantiomer for both serotonin and norepinephrine reuptake. | nih.gov |

| (R)-Bupropion | Norepinephrine & Dopamine (B1211576) Reuptake Inhibition | More effective enantiomer than the (S)-form. | nih.gov |

Rational Design Principles for Optimized this compound Analogs

The accumulated knowledge from SAR and stereochemical studies provides a strong foundation for the rational design of new, optimized analogs based on the this compound scaffold. nih.gov The goal is to create compounds with improved potency, selectivity, and better physicochemical properties. researchgate.net

Key principles in the rational design process include:

Conformational Constraint: The morpholine ring serves to lock the side chain into a preferred conformation, which is beneficial for binding. Further constraining the molecule, for instance by incorporating the scaffold into a heterocyclic ring system, has been a successful strategy. researchgate.net This can lead to potent and selective NRIs with improved metabolic stability.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's activity and properties. For example, replacing the ether oxygen with a sulfur atom has been shown to produce potent dual serotonin and norepinephrine reuptake inhibitors. wikipedia.org

Stereochemistry-Driven Optimization: Since biological activity is highly dependent on the stereoisomer, enantioselective synthesis is a critical tool. nih.govresearchgate.net By selectively synthesizing the most active enantiomer, such as (S,S)-Reboxetine, the therapeutic index can be improved. cambridge.org This avoids potential off-target effects or inactive isomers from the racemic mixture.

Computational Modeling: In silico techniques, such as pharmacophore modeling and molecular docking, are used to predict how newly designed molecules will bind to the target protein. researchgate.net These methods allow for the virtual screening of many potential analogs before committing to chemical synthesis, saving time and resources. For example, docking studies have been used to understand the binding modes of various NRIs and to identify key residues in the transporter that are crucial for binding. researchgate.net

By applying these principles, researchers have successfully designed and synthesized novel series of morpholine derivatives with high affinity for the norepinephrine transporter and selectivity against other monoamine transporters. nih.gov

Pharmacological and Biological Activity Investigations of 2 Morpholino 1 Phenylethanol

Diverse Biological Activities of 2-Morpholino-1-phenylethanol and its Derivatives

The this compound scaffold and its derivatives have been the subject of various studies to determine their potential biological activities. These investigations have revealed a range of effects, including antimicrobial, anticancer, and antiprotozoal properties.

Antimicrobial Properties (Antiviral, Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. The core structure, 2-phenylethanol (B73330) (2-PE), is an aromatic alcohol known for its antimicrobial characteristics and is utilized as a preservative in various industries. nih.gov Research has shown that 2-PE can inhibit the growth of a range of microorganisms, including bacteria and fungi. nih.govnih.gov

Antiviral Activity: The morpholine (B109124) moiety, a key component of this compound, is present in compounds that have been investigated for antiviral applications. Phosphorodiamidate morpholino oligomers (PMOs) are synthetic antisense oligonucleotide analogs designed to interfere with viral replication. wikipedia.org These compounds have shown efficacy against a variety of human pathogenic viruses, including RNA viruses. wikipedia.org For instance, a Vivo-Morpholino, which combines a phosphorodiamidate morpholino oligo with a delivery dendrimer, has been evaluated for its ability to inhibit SARS-CoV-2 replication in vitro. drugbank.com

Antibacterial Activity: The parent compound, 2-phenylethanol, exhibits bacteriostatic and bactericidal effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Its mechanism of action is believed to involve the disruption of bacterial cell membranes. nih.gov Studies have shown that 2-phenylethanol can affect cell proliferation in bacteria and interfere with the synthesis of DNA, RNA, and proteins. nih.gov Furthermore, certain morpholine derivatives have been found to exhibit broad-spectrum antimicrobial activity, effective against both gram-positive and gram-negative bacteria, particularly under low pH conditions. elsevierpure.com

Antifungal Activity: The antifungal potential of phenylethanol derivatives has been well-documented. 2-phenylethanol has been shown to suppress the growth of fungi such as Botrytis cinerea and Fusarium graminearum. nih.govmdpi.com The mechanism of its antifungal action involves inducing reactive oxygen species stress and disrupting the cell membrane. nih.govmdpi.com Additionally, new series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activity against Candida species, with some derivatives showing greater activity than the reference compound fluconazole. nih.gov

Table 1: Antimicrobial Activity of 2-Phenylethanol and its Derivatives

| Compound/Derivative | Activity | Organism(s) | Mechanism of Action |

|---|---|---|---|

| 2-Phenylethanol (2-PE) | Antibacterial | E. coli, Ralstonia solanacearum, Staphylococcus aureus | Disrupts cell membrane, affects DNA, RNA, and protein synthesis. nih.govnih.gov |

| 2-Phenylethanol (2-PE) | Antifungal | Botrytis cinerea, Fusarium graminearum, Candida species | Induces reactive oxygen species stress, disrupts cell membrane. nih.govmdpi.com |

| Phosphorodiamidate Morpholino Oligomers (PMOs) | Antiviral | Various RNA and DNA viruses | Interferes with translational processes by forming duplexes with specific RNA sequences. wikipedia.org |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Antifungal | Candida albicans and non-albicans Candida species | Not specified. nih.gov |

Antiproliferative and Anticancer Activities

The quinoline (B57606) ring structure, when combined with a morpholine moiety, has been a focus of research for developing new anticancer agents. biomolther.org A study on novel 2-morpholino-4-anilinoquinoline derivatives revealed their potential as antitumor agents against the HepG2 cell line. biomolther.orgwikipedia.org These compounds demonstrated the ability to induce G0G1 cell cycle arrest, thereby limiting the proliferation of HepG2 cells. biomolther.org

The antiproliferative effects of these derivatives were found to vary based on the substitutions on the C4 aniline (B41778) moiety. biomolther.org Specifically, compounds with certain substitutions exhibited higher cytotoxic activity against cancer cells. biomolther.org One particular derivative showed increased activity while maintaining adequate selectivity, suggesting a lower impact on normal cells. biomolther.orgwikipedia.org This compound was also effective against cell migration and adhesion, which are critical processes in cancer metastasis. biomolther.orgwikipedia.org

Table 2: Antiproliferative Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Compound 3c | 11.42 | High cytotoxic activity. biomolther.org |

| Compound 3d | 8.50 | Highest cytotoxic activity. biomolther.org |

| Compound 3e | 12.76 | High cytotoxic activity with greater selectivity against cancer cells. biomolther.orgwikipedia.org |

Anti-inflammatory and Antioxidant Potential of Related Phenylethanolamine Scaffolds

Research into the anti-inflammatory and antioxidant properties of phenylethanolamine scaffolds has shown promising results. Bioactive compounds from medicinal plants with these properties are of interest for the development of new drugs. N-palmitoyl-ethanolamine (PEA), an anti-inflammatory compound, and its derivatives have been evaluated for their biological activity. frontiersin.org

A study on a library of PEA analogues with a protected acid function, designed to prolong their biological activity, identified two compounds with good anti-inflammatory and antioxidant properties. frontiersin.org These compounds did not affect the viability of J774A.1 macrophages, indicating a favorable safety profile at the cellular level. frontiersin.org The anti-inflammatory and antioxidant effects are often linked, with antioxidant compounds potentially mitigating inflammatory processes associated with oxidative stress.

The antioxidant capabilities of flavonoids, which can share structural similarities with phenylethanolamine derivatives, have been shown to prevent inflammatory responses by inhibiting pro-inflammatory cytokines and restoring anti-inflammatory cytokines. nih.gov Furthermore, the combination of phycocyanin and palmitoylethanolamide (B50096) has been shown to have enhanced antioxidant and anti-inflammatory properties, mediated in part by the direct inhibition of cyclooxygenase-2 (COX-2) and a subsequent decrease in reactive oxygen species (ROS) production. researchgate.net

Antiprotozoal and Antitrypanosomal Activity of Morpholine-Containing Analogs

The morpholine moiety is a key structural feature in a number of compounds that have been investigated for their activity against protozoan parasites, particularly Trypanosoma species, the causative agents of Human African Trypanosomiasis (HAT).

Several studies have synthesized and evaluated morpholine-containing compounds for their antitrypanosomal activity. For example, in a series of benzothiazole (B30560) derivatives, analogues with a morpholine moiety were tested against T. brucei. While some derivatives with other substituents showed good antitrypanosomal activity, those containing the morpholine moiety were found to be inactive.

In contrast, other research has highlighted the potential of morpholine derivatives. A study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives found that a morpholine derivative exhibited acceptable trypanocidal activity. Another study on imidazoline (B1206853) benzimidazole (B57391) derivatives showed that compounds with an ethylmorpholine unit had in vitro ADME profiles that were of interest, although derivatives with a conformationally unrestricted diethylaminoethyl chain showed enhanced antitrypanosomal potency. Furthermore, urea (B33335) derivatives containing a morpholine ring have been investigated as inhibitors of rhodesain, a key enzyme in T. b. rhodesiense, with some showing single-digit micromolar activity against the protozoa.

Computational studies have also suggested that morpholine derivatives could be a valuable resource for the development of potent antitrypanosomal drugs by targeting enzymes like trypanosomal triosephosphate isomerase (TTI).

Molecular Mechanisms of Action

Interaction with Neurotransmitter Biochemical Pathways

The phenylethanolamine scaffold, which is the core structure of this compound, is structurally similar to endogenous trace amines and catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.gov This structural similarity suggests that phenylethanolamine derivatives may interact with neurotransmitter biochemical pathways.

Phenylethanolamine itself is a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is responsible for the conversion of norepinephrine to epinephrine. nih.gov This enzyme is found in the adrenal medulla and in specific neurons in the brain, where epinephrine acts as a neurotransmitter. mdpi.com The regulation of PNMT activity can therefore influence the levels of epinephrine in both the periphery and the central nervous system. nih.gov

Studies on β-phenethylamine (β-PEA), an endogenous trace amine, and its derivatives have shown that they can act as central nervous system stimulants. A key mechanism of action for these compounds is the inhibition of dopamine reuptake by targeting the dopamine transporter (DAT). The structure-activity relationship of various β-PEA derivatives has been investigated, revealing that substitutions on the aromatic ring, alkyl group, and alkylamine moiety can influence their dopamine reuptake inhibitory activities.

The interaction of ethanol (B145695) with various neurotransmitter systems has been extensively studied and provides a broader context for how small molecules can affect neuronal signaling. Ethanol has been shown to have biphasic effects on dopaminergic activity and can also influence acetylcholine (B1216132) and GABAergic systems. frontiersin.org While not directly about this compound, this research underscores the potential for structurally related compounds to modulate neurotransmitter pathways.

Enzyme Inhibition Studies: Mechanisms and Targets (e.g., Mcl-1/Bcl-2, Phosphatidylcholine-specific phospholipase C)

There are no available scientific studies that have investigated the inhibitory effects of this compound on the anti-apoptotic proteins Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2). The mechanism by which this compound might interact with these key regulators of apoptosis has not been elucidated.

Similarly, research on the inhibitory activity of this compound against Phosphatidylcholine-specific phospholipase C (PC-PLC) is not present in the current scientific literature. PC-PLC is an important enzyme in cellular signaling, and while various compounds have been studied as inhibitors of this enzyme, this compound has not been a subject of such investigations.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Data (IC₅₀, Kᵢ, etc.) | Mechanism of Inhibition |

| Mcl-1 | Data not available | Data not available |

| Bcl-2 | Data not available | Data not available |

| PC-PLC | Data not available | Data not available |

Receptor Binding and Signaling Pathway Modulation

Specific data on the receptor binding profile of this compound is not available in published scientific research. Consequently, its affinity for various receptors and any potential agonistic or antagonistic effects remain uncharacterized.

Furthermore, there is no information regarding the modulation of specific signaling pathways by this compound. The effects of this compound on intracellular signaling cascades have not been a subject of scientific inquiry.

Table 2: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Kᵢ, Kₑ, etc.) | Functional Activity (e.g., Agonist, Antagonist) |

| Data not available | Data not available | Data not available |

This compound as a Biochemical Research Tool

While the structural features of this compound might suggest its potential use in biochemical research, for instance as a scaffold in medicinal chemistry or as a ligand for specific biological targets, there are no documented applications of this compound as a research tool in the scientific literature. Its utility in biochemical assays or as a probe for studying biological processes has not been established.

Preclinical Research and Translational Perspectives

General Preclinical Assessment Frameworks for 2-Morpholino-1-phenylethanol Analogs

The preclinical assessment of this compound analogs follows a structured framework designed to de-risk candidates and select those with the highest potential for clinical success. This process integrates various modern drug discovery technologies and methodologies. A primary bottleneck in early drug development has historically been the lack of high-throughput approaches for preclinical pharmacokinetics (PK) screening. mdpi.com However, revolutionary changes in bioanalytical methods, particularly the advent of LC-MS/MS platforms, have significantly accelerated this process. mdpi.com

Modern assessment frameworks emphasize the early and integrated evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties alongside its primary efficacy and safety data. nih.gov This holistic approach allows for the timely identification of potential liabilities that could lead to late-stage attrition. For analogs of this compound, this involves a tiered screening cascade, starting with in vitro assays to determine fundamental properties and progressing to more complex cellular and in vivo models. The goal is to build a comprehensive profile that informs the selection of the most promising candidates for further development.

A typical preclinical assessment framework for this class of compounds would be structured to efficiently evaluate key drug-like properties.

| Assessment Stage | Key Objectives | Typical Assays and Methodologies |

|---|---|---|

| Early Discovery (Screening) | - Identify active compounds

| - In vitro target binding/inhibition assays

|

| Lead Optimization | - Improve potency and selectivity

| - Structure-Activity Relationship (SAR) studies

|

| Candidate Selection | - Demonstrate in vivo efficacy

| - Efficacy studies in relevant disease models

|

In Vivo Efficacy Studies in Disease Models

While specific in vivo efficacy data for this compound itself is not extensively published, the broader class of morpholine-containing molecules has demonstrated potential in a variety of therapeutic areas. nih.gov The morpholine (B109124) moiety is considered a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological receptors and enzymes. nih.gov This versatility suggests that analogs of this compound could be rationally designed and tested in various disease models.

For instance, the structural similarity to other aminoalcohol compounds, which have been investigated for antiparasitic activity, suggests a potential application in infectious disease models, such as malaria. nih.gov Furthermore, the morpholine ring is a key component of inhibitors targeting enzymes crucial for cancer cell proliferation. Therefore, evaluating this compound derivatives in oncology models, particularly xenograft models of human tumors, represents a logical avenue for investigation. nih.gov

The selection of an appropriate animal model is paramount and depends on the therapeutic hypothesis. The table below outlines potential disease models where this scaffold could be evaluated.

| Therapeutic Area | Potential Disease Model | Rationale for Scaffold Evaluation |

|---|---|---|

| Oncology | Renal Cancer Xenograft Models | Morpholine-containing compounds have shown activity as enzyme inhibitors (e.g., MetAP2) relevant to tumor growth. nih.gov |

| Infectious Diseases | Plasmodium falciparum murine models | Structural similarity to aminoalcohol antimalarials like mefloquine. nih.gov |

| Inflammatory Disorders | Collagen-Induced Arthritis (CIA) in rodents | The morpholine scaffold is present in various anti-inflammatory agents. |

| Neurological Disorders | Models of neurodegeneration (e.g., MPTP-induced Parkinsonism) | The ability of the scaffold to cross the blood-brain barrier is a key consideration for CNS drug design. |

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Contexts

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the relationship between a drug's concentration in the body and its biological effect. nih.gov Preclinical PK/PD modeling has become a critical tool for translating data from animal models to humans and for selecting efficacious dose ranges for clinical trials. nih.gov

Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound analogs, key PK parameters would be determined in animal species (typically mice and rats initially) following oral and intravenous administration. murdoch.edu.au The presence of the morpholine ring can significantly influence these properties, often improving the metabolic profile and aqueous solubility of a molecule, which can lead to more desirable pharmacokinetic characteristics. researchgate.netnih.gov

Pharmacodynamics (PD) describes what the drug does to the body. This involves measuring the drug's effect on a specific biomarker related to its mechanism of action. nih.gov For example, if a this compound analog were designed to inhibit a specific enzyme, PD studies would measure the level of that enzyme's substrate in target tissues (e.g., tumors) after drug administration. nih.gov By integrating PK and PD data, researchers can build models that predict the drug concentration required at the target site to achieve a desired therapeutic effect. nih.gov

The following table summarizes key PK/PD parameters evaluated in preclinical studies.

| Parameter Type | Parameter | Description |

|---|---|---|

| Pharmacokinetic (PK) | Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. | |

| AUC | Area Under the Curve; a measure of total drug exposure over time. | |

| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. | |

| Pharmacodynamic (PD) | EC50 / IC50 | Concentration of a drug that gives half-maximal response or inhibition. |

| Target Engagement | Measure of a drug binding to its intended biological target in vivo. | |

| Biomarker Modulation | Quantification of the physiological response to the drug's effect on its target. |

Safety and Toxicology Evaluations in Early-Stage Drug Discovery

The assessment of safety and toxicology is a cornerstone of preclinical development, aiming to identify potential hazards before human exposure. researchgate.net In recent years, the field has shifted from a purely descriptive discipline to a more mechanistic and predictive science known as investigative toxicology. nih.gov This modern approach seeks to understand the "how" and "why" of toxicity, improving the translation of findings from animals to humans. nih.gov

For this compound analogs, early-stage safety evaluation begins with a battery of in vitro tests to flag common liabilities. These assays are designed to be high-throughput and resource-efficient. As a candidate progresses, more comprehensive in vivo studies are conducted. Acute toxicity testing in at least two mammalian species (one non-rodent) is a regulatory requirement to determine the potential for adverse effects from a single dose and to establish a safe starting dose for human trials. nih.gov

The evaluation includes a range of specialized tests depending on the intended use of the drug. For example, topical preparations would undergo Draize tests for eye and skin irritation in animals like rabbits, though alternative in vitro methods are increasingly used. nih.gov

| Evaluation Stage | Type of Study | Endpoint Assessed |

|---|---|---|

| In Vitro Screening | Cytotoxicity Assays | General cellular toxicity. |

| Ames Test | Mutagenicity (potential to cause genetic mutation). | |

| hERG Assay | Potential for cardiac arrhythmia. | |

| In Vivo Studies | Acute Toxicity | Effects of a single high dose, determination of maximum tolerated dose. nih.gov |

| Repeat-Dose Toxicity | Effects of chronic exposure, identification of target organs for toxicity. |

Strategic Positioning of this compound in Drug Design Pipelines

The this compound structure is strategically valuable in drug design pipelines due to the advantageous properties conferred by the morpholine ring. nih.gov Medicinal chemists often employ the morpholine heterocycle to improve the physicochemical and pharmacokinetic profiles of bioactive molecules. nih.gov Its inclusion can enhance aqueous solubility, improve metabolic stability, and contribute to desirable drug-like properties, making it a "privileged scaffold". nih.govresearchgate.net

The morpholine ring is a versatile and readily accessible synthetic building block, allowing for the efficient creation of diverse chemical libraries for screening. nih.gov Its ability to act as a hydrogen bond acceptor without being a strong base at physiological pH is a key feature that can be exploited to fine-tune interactions with biological targets. In some cases, the morpholine moiety is an integral part of the pharmacophore, directly participating in binding to an enzyme active site or a receptor. nih.gov

Therefore, the strategic positioning of the this compound scaffold is that of a versatile template for generating new chemical entities with a high likelihood of possessing favorable drug-like properties. Its utility spans a wide range of therapeutic areas, and its synthetic tractability makes it an attractive starting point for lead optimization campaigns aimed at developing potent, selective, and safe drug candidates. nih.govresearchgate.net

Advanced Methodologies and Future Research Directions

Computational Chemistry and Molecular Modeling for 2-Morpholino-1-phenylethanol Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these methods offer profound insights into its structural, electronic, and energetic properties, guiding experimental efforts and accelerating the design of new derivatives.

Detailed quantum mechanical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G**, can be employed to investigate the compound's conformational landscape. researchgate.netscispace.com Such studies are crucial for identifying the most stable three-dimensional structures (energetic minima) of this compound. By analyzing the rotational barriers of the bonds connecting the phenyl, ethanol (B145695), and morpholine (B109124) moieties, researchers can predict the molecule's flexibility and preferred spatial arrangement. This information is fundamental for understanding how the molecule might interact with a biological target.

Furthermore, molecular dynamics (MD) simulations can predict the behavior of this compound in a biological environment, such as in solution or near a protein binding site. researchgate.net These simulations model the movements of atoms over time, providing a dynamic picture of molecular interactions and stability. For example, MD can help elucidate the role of the morpholine ring's oxygen and nitrogen atoms in forming hydrogen bonds, a key aspect of its utility as a pharmacophore in drug design. researchgate.netresearchgate.net

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Predicting stable conformations and reaction mechanisms. nih.gov | Optimized molecular geometry, reaction energy barriers, electronic properties (HOMO/LUMO), electrostatic potential. scispace.com |

| Molecular Dynamics (MD) Simulation | Simulating molecular behavior in a biological context. | Binding affinity to targets, conformational flexibility, solvation effects, interaction patterns. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or receptor binding. | Detailed electronic changes in the active site, transition state geometries, interaction energies. |

High-Throughput Screening and Library Design for this compound Derivatives

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that elicit a desired biological response. The this compound scaffold is an excellent candidate for inclusion in HTS campaigns due to the synthetic accessibility of the morpholine ring, which makes it a "privileged structure" in medicinal chemistry. researchgate.netnih.gov

The design of chemical libraries is a critical precursor to any successful HTS campaign. Efficient, solution-phase procedures have been developed for preparing diverse libraries based on morpholine templates. nih.gov Starting from a common intermediate related to this compound, a vast number of derivatives can be generated using robotic high-throughput chemistry. By reacting the core scaffold with various classes of reagents—such as phenols, aldehydes, carboxylic acids, and isocyanates—a library with extensive chemical diversity can be produced. nih.gov

These libraries can then be subjected to phenotypic screening, where compounds are tested for their effect on whole cells or organisms without a preconceived target. nih.govcriver.com This approach is powerful for discovering compounds with novel mechanisms of action. A hit from such a screen, based on the this compound scaffold, would then trigger further studies to identify its specific molecular target.

| Scaffold Position | Reagent Class | Number of Reagents | Resulting Functional Group |

|---|---|---|---|

| Phenyl Ring | Substituted Phenylboronic Acids | ~100 | Varied aryl substitutions |

| Hydroxyl Group | Carboxylic Acids / Isocyanates | ~250 | Esters / Carbamates |

| Morpholine Nitrogen | Aldehydes (via reductive amination) | ~150 | N-substituted morpholines |

Advanced Biocatalytic Systems for Sustainable Synthesis of this compound and its Enantiomers

The chirality of the hydroxyl-bearing carbon in this compound means it exists as two non-superimposable mirror images, or enantiomers. As enantiomers often have different biological activities, producing them in optically pure form is crucial for pharmaceutical applications. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally sustainable route to such chiral compounds. nih.govucl.ac.uk

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. nih.gov Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are widely used for this purpose. utupub.finih.govpolimi.it In a typical resolution of racemic this compound, a lipase (B570770) would selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing for the separation of the fast-reacting esterified enantiomer from the slow-reacting alcohol enantiomer. researchgate.net

Future research will focus on developing whole-cell biocatalysts and multi-enzyme cascades to synthesize the desired enantiomer directly from achiral starting materials. ucl.ac.uk For instance, engineered amine dehydrogenases (AmDHs) or transaminases could be used for the asymmetric amination of a precursor ketone, establishing the chiral center with high enantioselectivity (>99% ee). frontiersin.orgacs.org These methods avoid the 50% theoretical yield limit of kinetic resolutions and represent a greener alternative to traditional chemical synthesis.

Emerging Therapeutic Applications and Target Identification for this compound Scaffolds

The morpholine ring is a key component in numerous approved drugs and clinical candidates, valued for its ability to improve potency, selectivity, and pharmacokinetic properties like water solubility and metabolic stability. nih.gove3s-conferences.org Derivatives of the this compound scaffold are being explored for a wide range of therapeutic areas, particularly for diseases of the central nervous system (CNS). tandfonline.comnih.gov The structure's ability to balance hydrophilicity and lipophilicity is advantageous for crossing the blood-brain barrier. tandfonline.com Potential applications include the development of inhibitors for enzymes like acetylcholinesterase or monoamine oxidase, which are relevant targets in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. tandfonline.comnih.gov

When a compound from a this compound-based library shows interesting activity in a phenotypic screen, the next critical step is target deconvolution—identifying the specific protein or proteins it interacts with to produce its effect. nih.govdrughunter.com Modern techniques for target identification include:

Affinity Chromatography: The active compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. nih.gov

Expression-Cloning: A library of cDNAs is expressed in cells, and clones that confer resistance or sensitivity to the compound are selected, thereby identifying the target protein. creative-biolabs.com

Proteomics-based methods: Techniques like Capture Compound Mass Spectrometry (CCMS) use trifunctional molecules to capture target proteins from living cells, providing a more biologically relevant identification of specific binders. criver.com

Successful target deconvolution is essential for understanding the mechanism of action and advancing a promising hit compound into a lead optimization program. creative-biolabs.comcriver.com

Integration of Omics Technologies in Understanding this compound Biological Effects

To fully understand the biological impact of a this compound derivative, a systems-level approach is required. Multi-omics technologies, which involve the large-scale analysis of different classes of biological molecules, provide a comprehensive view of a compound's effects on cellular networks. omicstutorials.comazolifesciences.comnih.gov

Integrating data from these different "omics" layers can reveal the mechanism of action of a novel compound and identify potential biomarkers of its activity or toxicity. mdpi.comnih.gov

Transcriptomics (RNA-seq): Measures changes in gene expression in response to the compound, revealing which cellular pathways are activated or inhibited.

Proteomics: Analyzes changes in the levels and post-translational modifications of thousands of proteins, providing a direct look at the functional machinery of the cell. nih.gov This can help confirm the engagement of the intended target and identify off-target effects. youtube.com

Metabolomics: Profiles the small-molecule metabolites in a cell, offering a real-time snapshot of its physiological state and how it is altered by the compound.

By combining these datasets, researchers can construct a holistic model of how a this compound derivative perturbs a biological system. nih.gov This integrated approach is crucial for translating a screening hit into a well-understood therapeutic candidate and is a key direction for future research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Morpholino-1-phenylethanol in a laboratory setting?

- Methodology : Synthesis typically involves coupling morpholine with a phenylethanol derivative. A reported procedure (e.g., via nucleophilic substitution or reductive amination) requires precise control of reaction stoichiometry, pH, and temperature. For example, morpholino groups can be introduced using morpholine and a halogenated precursor under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted reagents or byproducts .

- Validation : Characterization by H/C NMR and FT-IR confirms the presence of morpholine’s N-O-C linkage and the hydroxyl group. Mass spectrometry (ESI-MS) verifies molecular weight (CHNO, 207.27 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.